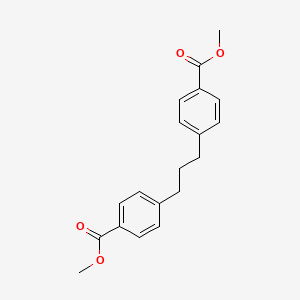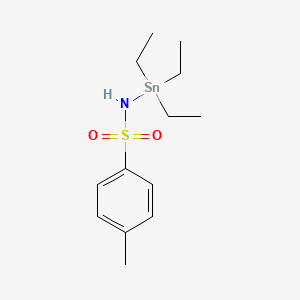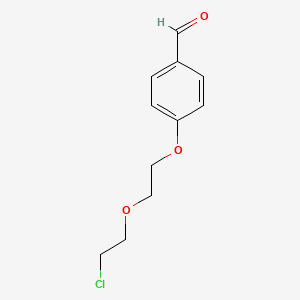![molecular formula C10H16OS2 B11961521 (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is a chemical compound with the molecular formula C10H16OS2 and a molecular weight of 216.366 g/mol . This compound is characterized by its unique spiro structure, which includes a dithia ring system. It is primarily used in research and development due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol typically involves the condensation of sulfur-containing compounds with appropriate carbonyl compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Aplicaciones Científicas De Investigación
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is not well-documented. its chemical structure suggests it may interact with biological molecules through its sulfur atoms, potentially forming disulfide bonds or undergoing redox reactions. These interactions could affect various molecular targets and pathways, but further research is needed to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- (7,9-Dimethyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Hydroxymethyl-7,9-diphenyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)methanol
Uniqueness
What sets (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol apart from similar compounds is its dithia ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized research applications .
Propiedades
Fórmula molecular |
C10H16OS2 |
|---|---|
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
(7-methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol |
InChI |
InChI=1S/C10H16OS2/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h6,9,11H,2-5,7H2,1H3 |
Clave InChI |
IACAFCIJTWHDCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2(CCC1CO)SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)




![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)

![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)


![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

